3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid
Overview
Description
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor properties .
Mechanism of Action
Target of Action
Related compounds such as thieno[3,4-d]pyrimidin-4(3h)-thione have been shown to act as photosensitizers , suggesting that the compound might interact with similar targets.
Mode of Action
Thieno[3,4-d]pyrimidin-4(3h)-thione, a related compound, has been shown to populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid might have a similar mode of action.
Biochemical Pathways
The generation of singlet oxygen by related compounds suggests that it might affect pathways related to oxidative stress .
Result of Action
Thieno[3,4-d]pyrimidin-4(3h)-thione, a related compound, has been shown to exhibit high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that this compound might have similar effects.
Action Environment
The efficacy of related compounds such as thieno[3,4-d]pyrimidin-4(3h)-thione has been shown to be independent of solvent , suggesting that this compound might also exhibit similar environmental stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the desired thieno[3,2-d]pyrimidine derivative in moderate yields.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its antitumor properties and potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-oxothieno[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the position of the substituents.
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been synthesized and evaluated for their biological activities.
Uniqueness
3-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid is unique due to its specific substitution pattern and the resulting biological activities. Its potential as an antitumor agent and its versatility in chemical reactions make it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(4-oxothieno[3,2-d]pyrimidin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-7(13)1-3-11-5-10-6-2-4-15-8(6)9(11)14/h2,4-5H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZZANBKIRNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.